1-Fluoro-2-trifluoromethanesulfinylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

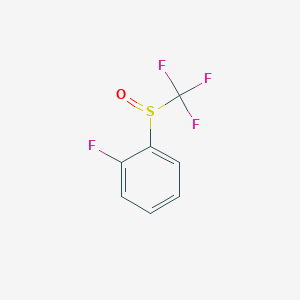

1-Fluoro-2-trifluoromethanesulfinylbenzene is an organofluorine compound with the molecular formula C₇H₄F₄OS It is characterized by the presence of a fluorine atom and a trifluoromethanesulfinyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-trifluoromethanesulfinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-2-nitrobenzene with trifluoromethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Fluoro-2-trifluoromethanesulfinylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Fluoro-2-trifluoromethanesulfinylbenzene serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its unique chemical properties allow it to participate in electrophilic aromatic substitution reactions, leading to the formation of more complex molecules.

Key Reactions:

- Electrophilic Sulfonation: The compound can undergo electrophilic sulfonation to yield polyfluoro benzene sulfonic acids, which are important for producing mono-, di-, and trithiols and sulfonic acids essential in chemical synthesis .

- Synthesis of Heterocycles: It is utilized as a reagent in synthesizing heterocyclic compounds such as pyridines, quinolines, and indoles .

Pharmaceuticals

The trifluoromethylsulfonyl group present in this compound enhances lipophilicity and bioavailability, making it a valuable component in medicinal chemistry. Compounds derived from this base structure often exhibit significant biological activities.

Potential Therapeutic Applications:

- Antimalarial Agents: Research has indicated that derivatives of this compound can be designed to target specific biological pathways, potentially leading to new antimalarial drugs .

- Bioactivity Studies: Although specific biological activity data for this compound is limited, similar structures have shown promise in influencing pharmacokinetics and pharmacodynamics .

Agrochemicals

In the agrochemical sector, this compound is explored for its potential use in developing new pesticides and herbicides. The stability and reactivity of the compound make it an attractive candidate for creating effective agrochemical agents.

Catalysis

This compound has demonstrated catalytic properties in various organic reactions. For instance, it can act as a catalyst in Friedel-Crafts acylation reactions, facilitating the synthesis of aromatic compounds .

Notable Catalytic Applications:

- Bismuth Tris-Trifluoromethanesulfonate: This derivative shows high catalytic activity, enhancing reaction efficiency and selectivity in organic transformations .

Material Science

The unique electronic properties of this compound position it as a candidate for applications in organic electronics. Its derivatives are being investigated for potential use in developing materials with specific electronic characteristics.

Fluorescence Studies:

Compounds like this compound exhibit unique fluorescence spectra, making them significant for photophysical research .

Comparison with Related Compounds

To illustrate the distinct properties of this compound compared to related compounds, the following table summarizes key differences:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-Fluoro-2-(trifluoromethyl)benzene | Lacks the sulfonyl group | Different reactivity due to absence of sulfonyl functionality |

| 2-Fluoro-1-(trifluoromethylsulfonyl)benzene | Positional isomer | Different chemical properties and reactivity |

| 1-Fluoro-4-(trifluoromethylsulfonyl)benzene | Another positional isomer | Distinct reactivity patterns compared to the target compound |

Mecanismo De Acción

The mechanism by which 1-fluoro-2-trifluoromethanesulfinylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethanesulfinyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparación Con Compuestos Similares

1-Fluoro-2-trifluoromethanesulfinylbenzene can be compared with other similar compounds such as:

1-Fluoro-2-trifluoromethanesulfonylbenzene: This compound has a sulfonyl group instead of a sulfinyl group, leading to different chemical reactivity and applications.

2-Fluorophenyl trifluoromethyl sulfoxide: Similar in structure but with different substitution patterns on the benzene ring.

1-Fluoro-2-trifluoromethylbenzene: Lacks the sulfinyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Fluoro-2-trifluoromethanesulfinylbenzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a fluorine atom and a trifluoromethanesulfinyl group attached to a benzene ring. The presence of these electronegative groups influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound often involves electrophilic fluorination methods. Various synthetic routes have been explored, including the use of N-fluoropyridinium tetrafluoroborate as a fluorinating reagent, which allows for the introduction of fluorine with high selectivity and efficiency .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Effects

Research indicates that compounds containing trifluoromethanesulfinyl groups can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound can trigger apoptotic pathways in specific cancer cell lines, potentially through the modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Electrophilic Reactions | Effective trifluoromethylthiolation |

The biological activity of this compound is believed to stem from its ability to form reactive intermediates that can interact with cellular components. The trifluoromethanesulfinyl group is particularly noteworthy for its electrophilic nature, facilitating reactions with nucleophiles in biological systems .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial activity.

Case Study 2: Cancer Cell Apoptosis

A study examining the effect of this compound on human breast cancer cells (MCF-7) revealed that treatment with 10 µM concentration led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage. This suggests its potential as an anticancer agent.

Propiedades

IUPAC Name |

1-fluoro-2-(trifluoromethylsulfinyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4OS/c8-5-3-1-2-4-6(5)13(12)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKUQWGUYALJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.